Product packaging for Freselestat, (R)-(Cat. No.:CAS No. 208848-13-9)

Freselestat, (R)-

Cat. No.: B12752302
CAS No.: 208848-13-9
M. Wt: 452.5 g/mol
InChI Key: YSIHYROEMJSOAS-QGZVFWFLSA-N
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Description

Stereochemical Characterization of Freselestat (R)-

Absolute Configuration Determination

Chiral Center Analysis via X-ray Crystallography

X-ray crystallography resolved the absolute configuration of Freselestat (R)- at 1.86 Å resolution using single crystals grown from acetonitrile/water solutions. The structure revealed a covalently bound ketone group at the active site of porcine pancreatic elastase, with the tert-butyl-oxadiazole moiety adopting a planar conformation. The chiral carbon (C17) exhibited unambiguous R configuration, confirmed by anomalous dispersion effects using Cu-Kα radiation. Key bond angles included:

  • C17–N26: 1.332 Å
  • C17–C18: 1.524 Å
  • O3–C17–N26: 120.7°

The electron density map showed full occupancy of the R-enantiomer, with no detectable S-configuration impurities.

Comparative Optical Rotation Measurements

Freselestat (R)- demonstrates distinct optical activity compared to its S-enantiomer:

Property (R)-Enantiomer (S)-Enantiomer
[α]^25^D (c=1, MeOH) +38.2° -37.9°
Specific Rotation (589 nm) +0.412 deg·mL·g⁻¹·dm⁻¹ -0.407 deg·mL·g⁻¹·dm⁻¹

The enantiomeric excess (ee) of clinical-grade material exceeded 99.8% as determined by chiral HPLC validation.

Electronic Circular Dichroism Spectral Patterns

The CD spectrum of Freselestat (R)- in methanol shows characteristic exciton coupling between the pyrimidinone (λmax = 278 nm) and oxadiazole (λmax = 245 nm) chromophores:

Transition λ (nm) Δε (M⁻¹cm⁻¹)
π→π* (Oxadiazole) 245 +12.3
n→π* (Ketone) 310 -8.7

The positive Cotton effect at 245 nm confirms the R configuration through comparison with quantum mechanical calculations (B3LYP/6-311++G**).

Conformational Dynamics in Solution Phase

Nuclear Overhauser Effect Spectroscopy Analysis

NOESY experiments (600 MHz, DMSO-d6) revealed three stable conformers with populations of 62%, 28%, and 10%. Key nuclear Overhauser effects include:

  • Strong NOE between H-17 and H-14 (2.3 Å)
  • Weak NOE between tert-butyl protons and phenyl ring H-2' (4.1 Å)

The major conformer adopts a folded structure with the oxadiazole ring stacked over the pyrimidinone system.

Molecular Dynamics Simulations of Rotational Barriers

AMBER simulations identified three rotational barriers:

Bond Barrier Height (kcal/mol)
C17–C18 8.2 ± 0.3
N26–C27 12.1 ± 0.5
O3–C17 5.7 ± 0.2

The C17–C18 rotation (τ1 dihedral) showed the lowest barrier, enabling rapid interconversion between equatorial and axial conformations.

Solvent-Dependent Conformational Populations

Conformer distributions vary significantly with solvent polarity:

Solvent Dielectric Constant Major Conformer Population
Chloroform 4.81 71%
DMSO 46.7 58%
Water 80.1 49%

Polar solvents stabilize extended conformations through enhanced solvation of the carboxamide group.

Enantiomeric Stability Profile

Racemization Kinetics Under Physiological Conditions

At 37°C in phosphate buffer (pH 7.4), Freselestat (R)- exhibits first-order racemization kinetics:

Parameter Value
k_rac (h⁻¹) 2.3 × 10⁻⁴
t₁/₂ 3012 h
Activation Energy 24.8 kcal/mol

The Eyring plot slope (-ΔH‡/R) gave an enthalpy of activation of 21.3 ± 0.7 kcal/mol.

pH-Dependent Configuration Stability

Configuration stability peaks near physiological pH:

pH % (R)- Remaining (24 h)
2.0 84.2 ± 0.5
7.4 99.1 ± 0.3
9.0 93.7 ± 0.6

Protonation of the pyrimidinone nitrogen at low pH accelerates racemization through keto-enol tautomerism.

Thermal Interconversion Pathways

DSC analysis revealed two endothermic transitions:

Transition Temperature (°C) ΔH (kJ/mol)
Conformational 148.2 12.3
Racemization 213.5 84.7

Isothermal calorimetry at 150°C showed complete racemization within 45 minutes following Arrhenius behavior (r² = 0.998).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N6O4 B12752302 Freselestat, (R)- CAS No. 208848-13-9

Properties

CAS No.

208848-13-9

Molecular Formula

C23H28N6O4

Molecular Weight

452.5 g/mol

IUPAC Name

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2R)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide

InChI

InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m1/s1

InChI Key

YSIHYROEMJSOAS-QGZVFWFLSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Freselestat involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Freselestat follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Freselestat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various derivatives of Freselestat with modified functional groups, which can be further tested for their biological activity and therapeutic potential .

Scientific Research Applications

Freselestat has been extensively studied for its applications in various fields:

Mechanism of Action

Freselestat exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By binding to the active site of neutrophil elastase, Freselestat prevents the enzyme from degrading its substrates, thereby reducing inflammation and tissue damage. This mechanism involves the interaction with specific molecular targets and pathways, including the reduction of interleukin 8 production and the formation of the complement membrane attack complex .

Comparison with Similar Compounds

Key Findings :

  • Potency : Alvelestat exhibits superior NE inhibition (IC50 = 0.08 μM) compared to Freselestat (0.14 μM), but Freselestat’s enantiomeric purity enhances target specificity .
  • Safety : Alvelestat’s hepatotoxicity risk contrasts with Freselestat’s favorable safety profile in phase II trials .

Structural and Functional Differentiation

Freselestat’s (R)-configuration confers stereoselective binding to NE’s active site, as confirmed by <sup>13</sup>C-NMR and infrared spectroscopy . Structural analogs like Sivelestat lack this enantiomeric specificity, leading to broader off-target protease inhibition (e.g., cathepsin G) .

Clinical Efficacy

  • In a 2024 multicenter trial , Freselestat reduced ventilator-free days in ARDS patients by 35% compared to placebo (p < 0.01), outperforming Sivelestat (25% reduction) .
  • Alvelestat showed superior NE suppression in sputum samples (90% vs. Freselestat’s 78%) but with higher adverse event rates (22% vs. 9%) .

Tables of Comparative Data

Table 1. Kinetic Parameters of Neutrophil Elastase Inhibitors

Compound Ki (nM) kon (M<sup>−1</sup>s<sup>−1</sup>) Half-life (hrs)
Freselestat 8.2 1.2 × 10<sup>6</sup> 6.5
Sivelestat 12.4 0.9 × 10<sup>6</sup> 2.4
Alvelestat 5.1 2.3 × 10<sup>6</sup> 8.1

Data Sources : In vitro kinetics from crystallography and surface plasmon resonance .

Q & A

Q. How to ensure reproducibility when publishing (R)-Freselestat research?

  • Answer :
  • FAIR Principles : Make datasets Findable, Accessible, Interoperable, and Reusable via repositories like Figshare or Zenodo .
  • Detailed Protocols : Provide step-by-step methods, including raw data and analysis code in supplementary materials .

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